Technical Guide: Synthesis and Properties of 3-Phenylthiophene-2-carboxamide
Technical Guide: Synthesis and Properties of 3-Phenylthiophene-2-carboxamide
Topic: Synthesis and Properties of 3-Phenylthiophene-2-carboxamide Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Phenylthiophene-2-carboxamide (CAS: 1098342-63-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly within the domain of kinase inhibition and oncology.[1] Structurally, it serves as a bioisostere for various biaryl carboxamides, offering unique electronic properties due to the thiophene ring's electron-rich nature and the specific vector orientation of the C2-amide.
This guide provides a comprehensive technical analysis of the molecule, detailing a high-yield synthetic route via Suzuki-Miyaura cross-coupling, physicochemical characterization, and its application as a pharmacophore in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The core structure consists of a thiophene ring substituted at the 3-position with a phenyl group and at the 2-position with a primary carboxamide. This specific regiochemistry is vital for its biological activity, distinguishing it from its isomer,
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 3-Phenylthiophene-2-carboxamide |
| CAS Number | 1098342-63-2 |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| SMILES | NC(=O)C1=C(C2=CC=CC=C2)C=CS1 |
| Physical State | Solid (Pale yellow to off-white) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in H₂O |
| LogP (Calc) | ~2.4 |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Retrosynthetic Analysis
To design a robust synthesis, we employ a disconnection approach that prioritizes convergent assembly. The biaryl bond (C3–C1') is the most strategic disconnection point, allowing for the use of modular palladium-catalyzed cross-coupling.
Strategic Logic
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Primary Disconnection: The C3–Phenyl bond is cleaved to reveal a 3-halothiophene precursor and a phenylboronic acid equivalent. This utilizes the robust Suzuki-Miyaura reaction.[2]
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Secondary Disconnection: The C2–Amide bond is traced back to a carboxylic acid or nitrile precursor.
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Starting Material Selection: 3-Bromothiophene-2-carboxylic acid is commercially available and stable, making it an ideal starting block.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic analysis showing two viable pathways. The preferred route (green node) installs the amide prior to coupling to prevent catalyst poisoning by the free acid.
Experimental Protocols
The following protocols are designed for high reproducibility. The "Amide-First" strategy is recommended to avoid potential decarboxylation of the carboxylic acid intermediate during the high-temperature coupling step.
Phase 1: Synthesis of 3-Bromothiophene-2-carboxamide
Objective: Convert the carboxylic acid to a primary amide.
Reagents:
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3-Bromothiophene-2-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂, 3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.)
-
Ammonium hydroxide (NH₄OH, 28% aq, excess) or NH₃ in dioxane
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Activation: In a dry round-bottom flask under N₂, dissolve 3-bromothiophene-2-carboxylic acid in anhydrous DCM.
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Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.
-
Amination: Re-dissolve the residue in DCM and cool to 0°C. Slowly add aqueous NH₄OH (or NH₃/dioxane) with vigorous stirring.
-
Workup: Stir for 1 hour. Dilute with water and extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect 85–95% of an off-white solid.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the phenyl ring at the C3 position.
Reagents:
-
3-Bromothiophene-2-carboxamide (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Protocol:
-
Setup: Charge a reaction vessel with 3-bromothiophene-2-carboxamide, phenylboronic acid, and base.
-
Degassing: Add the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 15 minutes (Critical step to prevent Pd oxidation).[2]
-
Catalysis: Add the Pd catalyst under positive inert gas pressure.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc and wash with water and brine.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient 0→40% EtOAc in Hexanes).
-
Yield: Expect 70–85% isolated yield.
Visualization: Reaction Workflow
Figure 2: Step-by-step workflow for the Suzuki coupling phase.
Characterization & Quality Control
Trustworthy identification relies on confirming the regiochemistry (C3 substitution) and the integrity of the amide.
Expected Analytical Data
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¹H NMR (DMSO-d₆, 400 MHz):
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Amide Protons: Two broad singlets around δ 7.2–7.8 ppm (exchangeable with D₂O).
-
Thiophene Protons: Two doublets. The C4-H and C5-H will appear as an AB system (J ≈ 5.0 Hz) around δ 7.0–7.8 ppm.
-
Phenyl Protons: A multiplet integrating to 5 protons around δ 7.3–7.5 ppm.
-
Note: The absence of the C3-H signal (which would be a doublet in the starting material) confirms substitution.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 204.0.
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[M+Na]⁺ peak at m/z 226.0.
-
-
IR Spectroscopy:
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Amide I band (C=O stretch): ~1650–1670 cm⁻¹.
-
Amide II band (N-H bend): ~1600 cm⁻¹.
-
N-H stretch: Doublet pattern ~3150–3350 cm⁻¹.
-
Applications & Biological Significance[2][4][6][12][13]
Pharmacophore Insights
The 3-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry.
-
Kinase Inhibition: The thiophene amide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 3-phenyl group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase (e.g., VEGFR, EGFR).
-
Combretastatin Biomimetics: Derivatives of this scaffold act as tubulin polymerization inhibitors. The 3-phenyl ring and the thiophene core provide a twisted geometry similar to the cis-stilbene of Combretastatin A-4, essential for binding to the colchicine site on tubulin.
-
Antifungal Activity: 3-Carboxamide derivatives have shown potency against Candida species by disrupting cell wall synthesis.
Self-Validating Protocol Check
-
If yield is low (<40%): Check the quality of the boronic acid (prone to dehydration/trimerization). Ensure thorough degassing to prevent homocoupling of the boronic acid.
-
If starting material remains: The oxidative addition to the C3-bromide is sterically hindered by the C2-amide. Increase catalyst loading or switch to a more active catalyst system like Pd₂(dba)₃/S-Phos.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Thiophene Carboxamide Bioactivity: Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene Derivatives as Antitumor Agents. Journal of Medicinal Chemistry, 56(22), 9296–9309. Link
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Synthesis of 3-Bromothiophene-2-carboxamide: Campaigne, E., & Monroe, P. A. (1954). 3-Substituted Thiophenes.[1][3][4][5][6][7] Journal of the American Chemical Society, 76(9), 2447–2450. Link
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Kinase Inhibitor Scaffolds: Traxler, P., et al. (1999). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292. Link
-
Commercial Availability & CAS Verification: PubChem Compound Summary for CID 22374565 (3-phenylthiophene-2-carboxamide). Link
Sources
- 1. 3133-79-7|3-Methylbenzo[b]thiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide [smolecule.com]
- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemazone.com [chemazone.com]
- 6. arctomsci.com [arctomsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
